molecular formula C11H14FN B15237015 7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B15237015
M. Wt: 179.23 g/mol
InChI Key: GRKQZKYKVQXMPV-UHFFFAOYSA-N
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Description

7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a substituted aminotetralin derivative featuring a fluorine atom at position 7 and a methyl group at position 5 on the tetrahydronaphthalene scaffold. The fluorine and methyl substituents likely influence electronic properties, lipophilicity, and receptor-binding affinity, making this compound a candidate for further investigation.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

7-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3

InChI Key

GRKQZKYKVQXMPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCCC2N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 5-methyl-1,2,3,4-tetrahydronaphthalene.

    Amination: The amine group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of 7-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: Formation of 7-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

    Substitution: Formation of 7-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Scientific Research Applications

7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Positions) Melting Point/State HPLC Retention Time (min) Key Pharmacological Activity Reference
7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine F (7), CH₃ (5) Not reported Not reported Hypothesized serotonin modulation N/A
(S)-5-(2'-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT) 2'-F-phenyl (5), N,N-dimethyl Oil (purified) 11.2–12.3 (HPLC) 5-HT1A/2C/7R partial agonist; anticonvulsant, anxiolytic
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) Cyclohexyl (4) 137–139°C 15.3–17.2 (HPLC) Not reported (synthetic focus)
5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Cl (5), F (6) Not reported Not reported Undisclosed (structural analog)
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine F (5), OCH₃ (7) Not reported Not reported Potential serotonin receptor ligand

Key Observations :

  • Substituent Position : Fluorine at position 7 (target compound) vs. position 5 (FPT) may alter receptor selectivity. FPT’s 2'-fluorophenyl group enhances 5-HT receptor binding, suggesting that fluorine placement significantly impacts activity .
  • Lipophilicity : Bulky substituents (e.g., cyclohexyl in 5l) reduce solubility compared to smaller groups like methyl or fluorine .

Pharmacological and Functional Differences

  • Serotonin Receptor Modulation : FPT () exhibits partial agonism at 5-HT1A/2C/7 receptors, reducing seizures and anxiety in murine models. The target compound’s 7-fluoro-5-methyl substitution may similarly influence 5-HT receptor binding but with distinct kinetics or efficacy .
  • Anticonvulsant Activity : Fluorine’s electronegativity enhances blood-brain barrier penetration, a feature shared with FPT and the 5-chloro-6-fluoro analog .
  • Enantiomeric Specificity : (S)-enantiomers (e.g., and ) often show higher receptor affinity than (R)-forms, suggesting the target compound’s stereochemistry could critically impact activity .

Biological Activity

7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound with the chemical formula C11H14FNC_{11}H_{14}FN and a CAS number of 400770-91-4. It belongs to a class of chemicals known for their potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antitumor Activity : Preliminary studies suggest that the presence of the naphthalene moiety contributes to significant cytotoxic effects against various cancer cell lines. The compound's structural features may enhance its interaction with target proteins involved in cancer proliferation.
  • Neurotransmitter Modulation : Compounds within this chemical class have been noted for their ability to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can potentially lead to therapeutic effects in mood disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key aspects include:

  • Fluorine Substitution : The introduction of fluorine at the 7-position is believed to enhance lipophilicity and receptor binding affinity.
  • Methyl Group Positioning : The methyl group at the 5-position may play a critical role in stabilizing the compound's conformation and enhancing its biological interactions.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antitumor Studies : A study explored the cytotoxic effects of naphthalene derivatives on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). Results indicated that modifications in the naphthalene structure significantly affected IC50 values, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Neuropharmacological Assessments : Research focusing on similar compounds has demonstrated their potential as antidepressants by evaluating their effects on serotonin receptors. Compounds with similar structural motifs have shown promising results in preclinical models for treating depression .

Data Table: Biological Activity Summary

Activity TypeAssessed CompoundTarget Cell LineIC50 (µM)Reference
Antitumor7-Fluoro derivativesA549<10
Antitumor7-Fluoro derivativesMCF7<20
Neurotransmitter ModulationSimilar naphthalene derivativesSerotonin receptorsN/A

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